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Erythromycin A, B, C and Key Impurities Profile

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Erythromycin Thiocyanate

CAS No.: 7704-67-8

Cat. No.: S604644

The table below summarizes the core components and major known impurities of erythromycin, as cataloged

by pharmaceutical reference standard suppliers [1].

CAS Molecular Molecular

Compound Name . Remarks
Number Formula Weight
Erythromycin (A) 114-07-8 C37H67NO13 733.93 Active Pharmaceutical
Ingredient (API) [1]
Erythromycin B 527-75-3 C37H67NO12 717.93 Congener and Impurity
[1]
Erythromycin C 1675-02- C36H65N0O13 719.9 Congener and Impurity
1 [1]
Erythromycin - Impurity A 82230- C37H67NO14 749.93 EP/Pharmacopeial
(Erythromycin F) 93-1 Impurity [1]
Erythromycin - Impurity B (N- 992-62-1 C36H65NO13 719.9 EP/Pharmacopeial
Demethylerythromycin A) Impurity [1]
Erythromycin - Impurity C 41451- C37H65N0O14 747.91 EP/Pharmacopeial
(Erythromycin E) 91-6 Impurity [1] [2]
Erythromycin - Impurity D 23893- C37H65N0O12 715.91 EP/Pharmacopeial
(Anhydroerythromycin A) 13-2 Impurity [1]
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CAS Molecular Molecular
Compound Name . Remarks
Number Formula Weight
Erythromycin - Impurity E 33396- C37H65N0O12 715.91 EP/Pharmacopeial
(Erythromycin A Enol Ether) 29-1 Impurity [1]
Erythromycin - Impurity H 992-65-4 C37H67NO14 749.93 EP/Pharmacopeial
(Erythromycin A 3"-N-oxide) Impurity [1]

Analytical Methodologies for Impurity Profiling

Robust, stability-indicating chromatographic methods are essential for separating and quantifying
erythromycin and its impurities. The following validated High-Performance Liquid Chromatography (HPLC)

method is representative of current approaches.

Stability-Indicating HPL.C Method for Erythromycin Stearate Tablets [3]

e Objective: To separate and analyze Erythromycin, Erythromycin B, Erythromycin C, and nine other
pharmacopeial impurities (A, B, C, D, E, F, H, I, M) in a single run.
¢ Chromatographic Conditions:
o Column: Waters XBridge C18 (100 mm x 4.6 mm, 3.5 pm)
Mobile Phase: Gradient elution with
= Mobile Phase A: 0.4% ammonium hydroxide in water
= Mobile Phase B: Methanol
Flow Rate: 1.0 mL/min

o

[e]

[e]

Detection Wavelength: 215 nm
Column Temperature: 65°C

o

(e]

Injection Volume: 10 pL

e Sample Preparation: Tablets are powdered and dissolved in a suitable solvent (e.g., methanol) to
extract the API and its impurities for analysis.

¢ Method Validation: The method has been validated per ICH guidelines, demonstrating specificity,
linearity, accuracy, precision, and robustness [3].

Alternative RP-HPL.C Method for Tablets [4]

Another study developed a gradient Reverse-Phase HPLC method using a Waters X-Terra RP 18 (250 mm

x 4.6 mm, 3.5 pm) column. The mobile phases were:
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¢ Mobile Phase A: Phosphate buffer (pH 7.0) : Acetonitrile : Water (5:35:60, v/v)

e Mobile Phase B: Phosphate buffer (pH 7.0) : Water : Acetonitrile (5:45:50, v/v) This method also
proved to be specific, linear, accurate, precise, and robust for quantifying impurities in erythromycin
tablets [4].

Forced Degradation Studies and Stability Profile

Forced degradation studies are critical for elucidating the intrinsic stability of the drug substance and

validating the stability-indicating power of the analytical method.

Experimental Protocol for Stress Studies [3]

e Acidic Hydrolysis: Expose the drug substance to a specific concentration of hydrochloric acid (e.g.,
0.1 M HCI) at an elevated temperature (e.g., 60°C) for a defined period.

¢ Alkaline Hydrolysis: Expose the drug substance to a specific concentration of sodium hydroxide
(e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a defined period.

e Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3%
H202) at room temperature.

¢ Thermal Degradation: Subject the solid drug substance to high temperatures (e.g., 105°C) for an
extended period.

¢ Photolytic Degradation: Expose the solid drug substance to controlled UV and visible light as per
ICH guidelines.

Key Stability Findings for Erythromycin [3]

¢ Significant Degradation occurs under acidic, basic, and oxidative stress conditions.

¢ Relative Stability is observed under thermal and photolytic stress conditions.

e The degradation products formed under stress are successfully resolved from the main erythromycin
peak and other known impurities, confirming the method's stability-indicating capability.

The following workflow diagrams the process from stress testing to impurity identification:
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Experimental workflow for impurity profiling from stress testing to identification.

Advanced Structural Elucidation of Impurities

Once impurities are separated and detected, advanced techniques are required for definitive structural

confirmation.

1. Mass Spectrometry (UHPLC-HRMS/MS) [5]

e Technique: Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Tandem
Mass Spectrometry.
¢ Protocol:
o The degraded sample is injected into the UHPLC system to separate the impurities.
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o The eluting compounds are introduced into the mass spectrometer via an electrospray
ionization (ESI) source.

o Full-scan MS data provides the accurate molecular weight of the impurities and their potential
elemental composition.

o Tandem MS/MS fragments the precursor ion, and the fragmentation pattern is analyzed to
propose the chemical structure.

e Application: This technigque was successfully used to characterize multiple degradation and process
impurities in macrolide antibiotics like gamithromycin, a derivative of erythromycin [5].

2. Nuclear Magnetic Resonance (NMR) Spectroscopy [5]

e Technique: A powerful method for determining the 3D structure and confirming the atomic
connectivity of molecules.
e Protocol:
o The impurity of interest is isolated from a large-scale stress study using preparative
chromatography.
o The purified compound is dissolved in a deuterated solvent.
o Aseries of NMR experiments (e.g., 1H, 13C, COSY, HSQC, HMBC) are performed.
o The resulting spectra are interpreted to unambiguously confirm the chemical structure.
e Application: This is considered the gold standard for definitive structure elucidation, as was done to
confirm the structure of a key degradation impurity (Imp 6) in a gamithromycin study [5].

Key Takeaways for Professionals

e Comprehensive Impurity Landscape: Erythromycin's profile is complex, containing multiple
congeners (B, C) and a range of degradation products (Anhydro, Enol Ether, N-Oxide, etc.) that must
be monitored [1].

¢ Acid and Oxidative Sensitivity: The molecule is particularly susceptible to degradation under acidic
and oxidative conditions, which should be a primary consideration during formulation development
and storage [3].

o Established Analytical Tools: Robust, stability-indicating HPLC methods with MS and NMR
capabilities provide a complete toolkit for characterizing the impurity profile and ensuring product
guality and regulatory compliance [5] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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